molecular formula C11H22N2S B3247888 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- CAS No. 1824027-06-6

1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)-

Cat. No.: B3247888
CAS No.: 1824027-06-6
M. Wt: 214.37 g/mol
InChI Key: IWQZSDWFAHVKDW-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- is a chemical compound characterized by its unique structure, which includes a cyclohexane ring with two amine groups and a tetrahydro-2H-thiopyran moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- typically involves the reaction of 1,2-cyclohexanediamine with appropriate thiopyran derivatives under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong bases.

Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.

  • Industry: Utilized in the production of advanced materials, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- can be compared with other similar compounds, such as:

  • 1,2-Diaminocyclohexane: Similar structure but lacks the thiopyran moiety.

  • Tetrahydro-2H-thiopyran-4-amine: Contains the thiopyran ring but lacks the cyclohexanediamine component.

  • Other cyclohexanediamine derivatives: Variations in the substituents and functional groups attached to the cyclohexane ring.

Properties

IUPAC Name

2-N-(thian-4-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h9-11,13H,1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQZSDWFAHVKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191115
Record name 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824027-06-6
Record name 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824027-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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